TL13-149 -

TL13-149

Catalog Number: EVT-1536319
CAS Number:
Molecular Formula: C46H49N9O11S
Molecular Weight: 936.01
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TL13-149 is an AC220-based FLT3 degrader.
Overview

TL13-149 is a compound classified as a proteolysis-targeting chimera (PROTAC), specifically designed for targeted protein degradation. PROTACs are bifunctional molecules that facilitate the ubiquitination and subsequent proteasomal degradation of specific proteins, providing a novel approach to modulating protein levels within cells. TL13-149 targets the FMS-like tyrosine kinase 3 (FLT3), which is significant in the context of hematological malignancies, particularly acute myeloid leukemia.

Source and Classification

TL13-149 is derived from a series of compounds developed to exploit the cereblon (CRBN) E3 ubiquitin ligase pathway. It combines a ligand for FLT3, an inhibitor known as AC220, with a ligand for CRBN, typically derived from immunomodulatory drugs such as pomalidomide. This strategic design allows TL13-149 to induce the degradation of FLT3 by recruiting it to the CRBN E3 ligase complex, thus promoting its ubiquitination and subsequent degradation via the proteasome .

Synthesis Analysis

Methods and Technical Details

The synthesis of TL13-149 involves several key steps:

  1. Ligand Selection: The first step is selecting an appropriate ligand for FLT3, such as AC220, which has shown efficacy in inhibiting this kinase.
  2. Linker Design: A linker is crucial for connecting the two ligands (the FLT3 inhibitor and the CRBN ligand). Optimal linkers typically range from 5 to 15 carbon atoms and can be composed of flexible or rigid structures depending on desired properties like solubility and stability .
  3. Conjugation: The ligands are covalently linked through the designed linker, ensuring that upon binding to FLT3, the PROTAC can effectively recruit CRBN for ubiquitination.
  4. Purification: The final compound is purified using chromatographic techniques to ensure high purity necessary for biological assays .
Molecular Structure Analysis

Structure and Data

TL13-149 features a heterobifunctional structure comprising:

  • FLK3 Inhibitor: The AC220 moiety provides specificity towards FLT3.
  • E3 Ligase Ligand: The pomalidomide-derived component binds to CRBN.
  • Linker: A polyethylene glycol or alkane-based linker facilitates the spatial arrangement necessary for effective interaction with both target proteins.

The molecular weight and specific structural characteristics are essential for its bioactivity and pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving TL13-149 is its ability to form a ternary complex with FLT3 and CRBN:

  1. Binding: TL13-149 binds to FLT3, creating a complex.
  2. Recruitment of E3 Ligase: This complex then recruits CRBN.
  3. Ubiquitination: Ubiquitin molecules are transferred from E2 ubiquitin-conjugating enzymes to lysine residues on FLT3.
  4. Proteasomal Degradation: The ubiquitinated FLT3 is recognized by the proteasome, leading to its degradation .

This mechanism not only reduces FLT3 levels but also circumvents potential resistance mechanisms associated with traditional inhibitors.

Mechanism of Action

Process and Data

The mechanism of action of TL13-149 involves:

  1. Formation of Ternary Complex: Upon administration, TL13-149 binds to FLT3, forming a ternary complex with CRBN.
  2. Induction of Ubiquitination: The proximity induced by this complex facilitates the transfer of ubiquitin chains onto FLT3.
  3. Degradation via Proteasome: The tagged protein is subsequently directed to the proteasome for degradation.

This catalytic process allows TL13-149 to function at low concentrations, making it an efficient therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 500 g/mol (exact value may vary based on specific synthesis).
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited aqueous solubility may require formulation adjustments.
  • Stability: Stability profiles depend on linker composition; flexible linkers may enhance solubility but could affect degradation potency.

These properties are critical for determining its usability in clinical settings .

Applications

Scientific Uses

TL13-149 has significant applications in:

  1. Cancer Therapy: Specifically targeting FLT3 in acute myeloid leukemia, providing an alternative to conventional therapies that may face resistance.
  2. Research Tool: As a PROTAC, it serves as a model compound for studying targeted protein degradation mechanisms and developing new therapeutics against various diseases .
  3. Drug Development: It exemplifies the potential of PROTACs in drug discovery pipelines aimed at previously "undruggable" targets.

The ongoing research into PROTAC technology continues to expand its applications across various fields of biomedicine .

Properties

Product Name

TL13-149

IUPAC Name

N-(2-(2-(2-(2-((2-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)benzo[d]imidazo[2,1-b]thiazol-6-yl)oxy)ethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide

Molecular Formula

C46H49N9O11S

Molecular Weight

936.01

InChI

InChI=1S/C46H49N9O11S/c1-46(2,3)36-24-37(53-66-36)51-44(61)49-28-9-7-27(8-10-28)32-26-54-34-23-29(11-13-35(34)67-45(54)50-32)65-22-21-64-20-19-63-18-17-62-16-15-47-39(57)25-48-31-6-4-5-30-40(31)43(60)55(42(30)59)33-12-14-38(56)52-41(33)58/h4-11,13,23-24,26,33,48H,12,14-22,25H2,1-3H3,(H,47,57)(H,52,56,58)(H2,49,51,53,61)

InChI Key

UVOLPFGPOFPBOB-UHFFFAOYSA-N

SMILES

O=C(NC1=NOC(C(C)(C)C)=C1)NC2=CC=C(C3=CN4C(SC5=CC=C(OCCOCCOCCOCCNC(CNC6=CC=CC(C(N7C8CCC(NC8=O)=O)=O)=C6C7=O)=O)C=C45)=N3)C=C2

Solubility

Soluble in DMSO

Synonyms

TL13-149; TL13149; TL13 149

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.